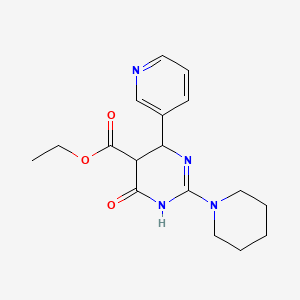

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-oxo-2-piperidin-1-yl-4-pyridin-3-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-2-24-16(23)13-14(12-7-6-8-18-11-12)19-17(20-15(13)22)21-9-4-3-5-10-21/h6-8,11,13-14H,2-5,9-10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZSICDAKIRLCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with appropriate amines and aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to tetrahydropyrimidine derivatives. Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been synthesized and evaluated for its efficacy in preventing seizures. In preclinical models, it exhibited promising results when subjected to maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are standard for assessing anticonvulsant properties, indicating that the compound may be a candidate for further development in epilepsy treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research into similar tetrahydropyrimidine derivatives has shown effectiveness against various bacterial strains. The mechanism of action is thought to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Further studies are needed to elucidate the specific mechanisms by which ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate exerts its antimicrobial effects .

Anticancer Potential

In vitro studies have indicated that compounds similar to ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibit anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The ability to induce apoptosis in cancer cells could make this compound a valuable addition to cancer therapeutics .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is crucial for optimizing its pharmacological properties. Modifications to the piperidine and pyridine moieties can significantly influence biological activity and selectivity. Ongoing SAR studies aim to identify key structural features that enhance efficacy while minimizing toxicity .

Synthesis and Derivative Exploration

The synthesis of ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves several steps that can be optimized for yield and purity. Researchers are also exploring derivatives of this compound to expand its pharmacological profile. This includes modifications that may enhance solubility or bioavailability, critical factors in drug development .

Case Study 1: Anticonvulsant Screening

A study conducted on a series of piperidine derivatives including ethyl 4-oxo compounds demonstrated significant anticonvulsant activity when tested in animal models. The results indicated that modifications at the pyridine ring could enhance activity against specific seizure types.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that certain derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds were further analyzed for their mechanisms of action through molecular docking studies.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-oxo-2-(morpholin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

- Ethyl 4-oxo-2-(piperazin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine and pyridine moieties may contribute to its binding affinity and specificity for certain molecular targets, distinguishing it from similar compounds.

Biological Activity

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity based on current research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety and a pyridine ring, contributing to its potential biological properties. The molecular formula is , and its IUPAC name reflects its intricate arrangement of functional groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been assessed for its effectiveness against various bacterial strains.

The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against Gram-negative strains like Escherichia coli.

Antitumor Activity

In vitro studies have demonstrated that the compound possesses antiproliferative effects against several cancer cell lines. The structure–activity relationship (SAR) indicates that modifications to the piperidine and pyridine moieties can enhance cytotoxicity.

The results suggest that ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate could be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of DNA Synthesis : Similar to other pyrimidine derivatives, it may interfere with DNA polymerase activity.

- Disruption of Cell Membrane Integrity : The compound may alter membrane permeability in microbial cells, leading to cell death.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that it can trigger apoptotic pathways in cancerous cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that the compound had a higher efficacy than standard antibiotics like penicillin and trimethoprim in certain cases.

- Antitumor Evaluation : In a comparative study with known anticancer agents, the compound showed superior activity against specific cancer cell lines, indicating its potential as a lead compound for drug development.

Q & A

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., pyridin-3-yl derivatives), a β-ketoester (e.g., ethyl acetoacetate), and a urea/thiourea analog. Acidic conditions (e.g., glacial acetic acid) catalyze cyclocondensation to form the tetrahydropyrimidine core. Recrystallization from ethyl acetate or ethanol yields pure product .

Q. Which analytical techniques are essential for structural characterization?

Key techniques include:

- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry.

- NMR spectroscopy : Identifies proton environments and detects tautomerism in solution.

- FT-IR : Validates functional groups like carbonyl (C=O) and amine (N-H).

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. How should this compound be stored to maintain stability?

Store in airtight, amber glass containers under inert gas (argon/nitrogen) at -20°C. Use desiccants (e.g., silica gel) to prevent hydrolysis. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance reaction rates.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can accelerate cyclocondensation.

- Temperature control : Reflux conditions (100–120°C) balance reaction speed and decomposition.

- Workup protocols : Column chromatography or fractional crystallization removes impurities .

Q. What strategies resolve discrepancies between solution-phase (NMR) and solid-state (X-ray) structural data?

Discrepancies often arise from dynamic processes (e.g., tautomerism). Solutions include:

- Variable-temperature NMR : Identifies equilibrium states in solution.

- DFT calculations : Predicts dominant tautomers and compares with crystallographic data.

- SHELXL refinement : Validates hydrogen bonding and torsion angles in the crystal lattice .

Q. How can high-quality single crystals be obtained for X-ray diffraction?

- Solvent system : Slow evaporation of ethyl acetate-ethanol (3:2) promotes gradual nucleation.

- Seeding : Introduce microcrystals to induce controlled growth.

- Temperature gradients : Crystallize at 4°C to minimize thermal disorder.

- Lattice solvents : Include DMSO or methanol to stabilize crystal packing .

Q. What computational methods predict the compound’s bioactivity?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

- MD simulations : Assess binding stability over time with GROMACS.

- QSAR models : Correlate structural features (e.g., piperidine substituents) with activity data from analogs .

Q. How are pharmacological activities evaluated in vitro?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase).

- Antimicrobial testing : Use broth microdilution to determine MIC values.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa) .

Q. What mechanistic insights guide the Biginelli reaction for this compound?

The reaction proceeds via:

- N-Acyliminium formation : Acid-catalyzed condensation of aldehyde and urea.

- Nucleophilic attack : β-ketoester enolate adds to the iminium intermediate.

- Cyclodehydration : Six-membered ring closure forms the tetrahydropyrimidine core. Isotopic labeling (¹³C/¹⁵N) and kinetic studies validate this pathway .

Q. How do researchers address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.

- Prodrug design : Introduce hydrolyzable esters or amides.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.